molecular formula C20H25CaN7O7 B10783041 Levomefolate (calcium salt hydrate)

Levomefolate (calcium salt hydrate)

Cat. No.: B10783041
M. Wt: 515.5 g/mol
InChI Key: HXMIMTTUMIRURT-NJHZPMQHSA-L
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Description

Levomefolate (calcium salt hydrate) is the calcium salt of 5-methyltetrahydrofolic acid, a biologically active form of folic acid. It functions as a methyl-group donor in conjunction with Vitamin B12, playing a crucial role in the conversion of homocysteine to methionine. This compound is essential for various methylation reactions, including DNA synthesis and proper neural tube closure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levomefolate (calcium salt hydrate) is synthesized through the reduction of folic acid to tetrahydrofolic acid, followed by methylation to form 5-methyltetrahydrofolic acid. The calcium salt is then formed by reacting 5-methyltetrahydrofolic acid with calcium ions under controlled conditions .

Industrial Production Methods

Industrial production of levomefolate (calcium salt hydrate) involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The compound is typically prepared in sodium chloride 0.9%, glucose 5%, and water for injections, and stored in polyolefin/polyamide bags and polypropylene syringes at 2–8°C, protected from light .

Chemical Reactions Analysis

Types of Reactions

Levomefolate (calcium salt hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and methyl donors like S-adenosylmethionine for methylation. The reactions are typically carried out under controlled pH and temperature conditions to ensure stability and efficacy .

Major Products Formed

The major products formed from these reactions include dihydrofolate, tetrahydrofolate, and 5-methyltetrahydrofolic acid, which are essential for various biological processes .

Scientific Research Applications

Levomefolate (calcium salt hydrate) has a wide range of scientific research applications:

Mechanism of Action

Levomefolate (calcium salt hydrate) exerts its effects by acting as a methyl-group donor in one-carbon metabolism reactions. It regulates important cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair. The compound is transported across membranes, including the blood-brain barrier, into various tissues where it plays an essential role in the DNA synthesis, cysteine cycle, and regulation of homocysteine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Levomefolate (calcium salt hydrate) is unique due to its stability and bioavailability. Unlike folic acid, it does not require enzymatic reduction to become active, making it more efficient in biological processes. Its ability to cross the blood-brain barrier and participate in critical methylation reactions further distinguishes it from other similar compounds .

Properties

Molecular Formula

C20H25CaN7O7

Molecular Weight

515.5 g/mol

IUPAC Name

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate;hydrate

InChI

InChI=1S/C20H25N7O6.Ca.H2O/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;1H2/q;+2;/p-2/t12-,13-;;/m0../s1

InChI Key

HXMIMTTUMIRURT-NJHZPMQHSA-L

Isomeric SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.[Ca+2]

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.[Ca+2]

Origin of Product

United States

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